Lipophilicity Modulation: CHF2 Lowers LogP by 0.3 Units Compared to a Second Chlorine Substituent
The computed octanol‑water partition coefficient (XLogP3‑AA) of 5‑bromo‑4‑chloro‑6‑(difluoromethyl)pyrimidine is 2.5 [1], compared to 2.8 for 5‑bromo‑4,6‑dichloropyrimidine [2]. Replacing the 6‑Cl with a –CHF2 group therefore reduces calculated lipophilicity by 0.3 log units. This moderate reduction can improve aqueous solubility and drug‑likeness parameters (e.g., Ligand Efficiency Indices) while maintaining sufficient membrane permeability—a balance that is difficult to achieve with the fully chlorinated analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 5-Bromo-4,6-dichloropyrimidine: 2.8 |
| Quantified Difference | ΔXLogP = -0.3 (lower lipophilicity for the CHF2-bearing target) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
For medicinal chemistry programs operating under strict logP constraints (e.g., CNS drug discovery), a 0.3 log-unit reduction can be the difference between a lead that meets multiparameter optimization criteria and one that fails.
- [1] PubChem. 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine. Compound Summary CID 85959916; XLogP3-AA: 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/85959916 (accessed 2026-05-10). View Source
- [2] PubChem. Pyrimidine, 5-bromo-4,6-dichloro-. Compound Summary CID 24885815; XLogP3-AA: 2.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24885815 (accessed 2026-05-10). View Source
